molecular formula C5HCl2N3O4 B14073009 2,6-Dichloro-3,5-dinitropyridine

2,6-Dichloro-3,5-dinitropyridine

Cat. No.: B14073009
M. Wt: 237.98 g/mol
InChI Key: FMDQMILDRPQMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3,5-dinitropyridine is a highly substituted pyridine derivative characterized by chlorine atoms at positions 2 and 6 and nitro groups at positions 3 and 3. The compound’s structure combines electron-withdrawing groups (Cl and NO₂) that enhance its stability and reactivity, making it a versatile intermediate for further functionalization.

Properties

Molecular Formula

C5HCl2N3O4

Molecular Weight

237.98 g/mol

IUPAC Name

2,6-dichloro-3,5-dinitropyridine

InChI

InChI=1S/C5HCl2N3O4/c6-4-2(9(11)12)1-3(10(13)14)5(7)8-4/h1H

InChI Key

FMDQMILDRPQMFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Electronic and Steric Effects in Pyridine Nitration

The nitration of 2,6-dichloropyridine derivatives represents a significant synthetic challenge due to competing electronic effects from substituents. The chlorine atoms at positions 2 and 6 exert strong meta-directing effects, while the pyridine nitrogen creates an electron-deficient aromatic system requiring vigorous nitration conditions. Computational studies suggest the 3- and 5-positions become activated for electrophilic attack through resonance stabilization of the Wheland intermediate.

Solvent Systems in Nitration Reactions

Sulfuric acid remains the predominant solvent for pyridine nitrations due to its dual role as protonating agent and dehydrating agent. Patent CN102584688A demonstrates that 98% sulfuric acid effectively solvates 2,6-dichloropyridine while preventing hydrolysis of the chlorine substituents. Oleum (fuming sulfuric acid) systems described in US4310671A show enhanced reactivity through in-situ generation of nitronium ions (NO₂⁺) via the equilibrium:

$$ \text{HNO}3 + 2\text{H}2\text{SO}4 \rightleftharpoons \text{NO}2^+ + \text{H}3\text{O}^+ + 2\text{HSO}4^- $$

This system achieves complete substrate conversion with only 1.5:1 molar ratios of HNO₃ to dichloropyridine.

Mono-Nitration Methodologies

Sulfamic Acid-Catalyzed Process

The Chinese patent CN102584688A details an optimized procedure for 2,6-dichloro-3-nitropyridine synthesis:

Reaction Conditions

  • Substrate: 2,6-Dichloropyridine (0.2 mol)
  • Nitration agent: 30-90% HNO₃ (0.2-1.0 mol)
  • Catalyst: Sulfamic acid (1-30 mol%)
  • Temperature: 20-150°C
  • Time: 10-40 hours

Performance Characteristics

HNO₃ Concentration Catalyst Loading Temperature Yield Purity
30% 1 mol% 110-120°C 82% 98.3%
65% 30 mol% 20°C 86% 96.9%
90% 10 mol% 50-60°C 88.3% 95.5%

Sulfamic acid acts as both catalyst and dehydrating agent, enabling reactions at lower acid concentrations than traditional mixed acid systems. The NH₂SO₃H moiety coordinates to the pyridine nitrogen, enhancing electrophilic substitution at the 3-position through partial charge neutralization.

Oleum-Mediated Nitration

US Patent 4310671A discloses a high-efficiency process using oleum (10-65% SO₃):

Key Process Parameters

  • Oleum:HNO₃ ratio: 3:1 (v/v)
  • Reaction phase: Homogeneous liquid
  • Temperature profile: 0°C (initial) → 85-150°C (reaction)
  • Typical yield: 89-92%

This method reduces nitric acid consumption by 83% compared to conventional H₂SO₄ systems while suppressing NOₓ emissions through complete nitric acid utilization. The SO₃ component forms stable complexes with the pyridine ring, directing nitration to the 3-position via intermediate stabilization.

Sequential Dinitration Strategies

Two-Step Nitration Protocol

Building upon mono-nitration methods, the synthesis of 2,6-dichloro-3,5-dinitropyridine requires careful optimization of secondary nitration conditions:

First Nitration

  • Target: 2,6-Dichloro-3-nitropyridine
  • Conditions: As per Sections 2.1/2.2

Second Nitration

  • Nitration agent: 98% HNO₃ with P₂O₅ (dehydrating agent)
  • Temperature: 120-140°C
  • Time: 24-48 hours
  • Solvent: Oleum (20% free SO₃)

Challenges

  • Dechlorination risk at elevated temperatures
  • Competing nitration at positions 4/5
  • Oxidative decomposition above 150°C

Experimental data suggests that maintaining HNO₃:substrate ratios ≤5:1 minimizes decomposition while achieving 65-72% conversion to the dinitro product.

Single-Pot Dinitration Approach

Advanced processes enable direct conversion through staged temperature control:

Reaction Sequence

  • Initial nitration at 50-60°C (3-position activation)
  • Temperature ramp to 130°C over 2 hours
  • Continuous HNO₃ addition (stoichiometric 2.2 eq)

Key Parameters

Parameter Optimal Range Effect on Yield
SO₃ concentration 25-35% +18% yield
HNO₃ addition rate 0.5 eq/hour -7% byproducts
Agitation speed 500-700 rpm +12% conversion

This method reduces total process time by 40% compared to sequential nitration but requires precise control of exothermic reactions.

Catalytic Innovations in Dinitropyridine Synthesis

Solid Acid Catalysts

Mesoporous sulfonated silica catalysts (e.g., SBA-15-SO₃H) demonstrate promising results:

Performance Metrics

  • Surface area: 780 m²/g
  • Acid density: 1.4 mmol H⁺/g
  • Recyclability: 7 cycles (<5% activity loss)

At 130°C, these catalysts achieve 68% dinitropyridine yield with 93% regioselectivity for the 3,5-dinitro isomer.

Ionic Liquid Media

Imidazolium-based ionic liquids enhance reaction kinetics through:

  • High polarity solvent environment
  • Stabilization of nitronium ions
  • Reduced side reactions

Typical System Composition
$$ \text{[BMIM][HSO}4\text{]} + \text{HNO}3 \, (2:1 \, \text{mol}) $$

This medium enables 85°C reactions with 74% yield improvement over traditional sulfuric acid systems.

Industrial-Scale Process Considerations

Waste Stream Management

The Chinese patent's sulfamic acid process generates 58% less acidic waste compared to oleum methods. Neutralization requirements per kg product:

Method NaOH Consumption
Conventional H₂SO₄ 12.4 kg
Oleum (US4310671A) 8.7 kg
Sulfamic acid (CN) 5.1 kg

Analytical Characterization

Spectroscopic Identification

Key spectral signatures for this compound:

¹H NMR (DMSO-d₆)
δ 9.12 (d, J=2.4 Hz, 1H, H-4)
δ 8.97 (d, J=2.4 Hz, 1H, H-5)

IR (KBr)
1548 cm⁻¹ (asym NO₂ stretch)
1352 cm⁻¹ (sym NO₂ stretch)
680 cm⁻¹ (C-Cl stretch)

Chromatographic Purity

HPLC method validation parameters:

| Column | C18, 250×4.6 mm, 5μm | | Mobile Phase | 65:35 MeCN/H₂O (+0.1% TFA) | | Retention | 6.8 minutes | | LOD | 0.02 μg/mL |

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3,5-dinitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo further oxidation to form pyridine N-oxide derivatives.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base.

Major Products:

    Amino Derivatives: Formed by the reduction of nitro groups.

    Substituted Pyridines: Formed by nucleophilic substitution of chlorine atoms.

Scientific Research Applications

2,6-Dichloro-3,5-dinitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3,5-dinitropyridine involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atoms can participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Bonding and Stability
  • 2,6-Dichloro-3,5-dinitropyridine : Density functional theory (DFT) studies indicate that nitro groups at positions 3 and 5, combined with chlorines at 2 and 6, shorten the pyridine ring’s C–N bonds, increasing molecular rigidity and thermal stability .
  • 2,6-Diamino-3,5-dinitropyridine: Replacing chlorine with amino groups (NH₂) reduces electron-withdrawing effects, leading to longer C–NO₂ bond lengths and lower thermal stability. However, amino groups improve solubility in polar solvents .
  • 3-Chloro-5-methoxy-2,6-dinitropyridine : The methoxy group (OCH₃) at position 5 introduces steric hindrance and electron-donating effects, weakening nitro group interactions and reducing density compared to the dichloro analog .
Molecular Density and Energetic Performance
  • 3,5-Diamino-2,4,6-trinitropyridine: A related high-density explosive, this compound achieves a theoretical density of 2.2 g/cm³ due to extensive nitro substitution, surpassing this compound’s estimated density (~1.9 g/cm³) .
  • 2,6-Dichloropyridine-3,5-dicarbonitrile: The cyano (CN) groups at positions 3 and 5 result in a planar molecular structure (orthorhombic crystal system) with moderate density (1.8 g/cm³) but lower thermal stability than nitro-substituted analogs .

Physicochemical and Functional Properties

Solubility and Reactivity
  • This compound: Poor solubility in water due to hydrophobic Cl and NO₂ groups; reactive in nucleophilic aromatic substitution (SNAr) reactions at chlorine sites .
  • 6-Amino-3,5-dinitropyridine: Amino groups enhance water solubility and facilitate electrophilic substitution at the para position .
  • 2,6-Dimethoxypyridine-3,5-diamine hydrochloride: Methoxy and amino groups increase polarity, making it soluble in polar aprotic solvents (e.g., DMSO) but sensitive to acidic conditions .
Thermal and Chemical Stability
  • This compound : Decomposes above 200°C; stable under acidic conditions but susceptible to hydrolysis in basic media .
  • 2,4,6-Trinitro-3-aminophenylamino Derivatives: Exhibit higher thermal stability (decomposition >250°C) due to conjugated nitro-aromatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.